molecular formula C19H41ClN2O B1384798 N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride CAS No. 351523-23-4

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride

Cat. No.: B1384798
CAS No.: 351523-23-4
M. Wt: 349 g/mol
InChI Key: KAKWVKXHVIAPAX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for the base compound follows established conventions for amide nomenclature, designating the molecule as N-[3-(dimethylamino)propyl]tetradecanamide. This nomenclature reflects the compound's structural organization, beginning with the tetradecanoyl chain (fourteen-carbon saturated fatty acid) connected through an amide linkage to a three-carbon propyl chain that terminates in a dimethylamino group. The hydrochloride designation indicates the protonation of the tertiary amine nitrogen atom, forming a quaternary ammonium salt with chloride as the counterion.

The structural representation reveals a linear architecture comprising three distinct molecular regions: the hydrophobic tetradecyl chain, the central amide linkage, and the hydrophilic dimethylaminopropyl terminus. The tetradecanoyl portion consists of a saturated fourteen-carbon chain with the chemical formula C13H27CO-, while the dimethylaminopropyl segment features the structure -NHCH2CH2CH2N(CH3)2. In the hydrochloride form, the tertiary amine nitrogen carries a positive charge through protonation, creating an ionic compound with enhanced water solubility characteristics compared to the neutral base form.

The molecular geometry demonstrates characteristic features of long-chain amidoamines, with the amide bond exhibiting planar configuration due to resonance between the carbonyl oxygen and nitrogen atoms. The tetradecyl chain adopts an extended conformation in crystal structures, while the propyl linker provides conformational flexibility that allows the dimethylamino group to adopt various orientations depending on environmental conditions and intermolecular interactions. The presence of the hydrochloride salt introduces additional hydrogen bonding capabilities through the protonated amine and chloride ion, influencing both solid-state packing and solution behavior.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]tetradecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3;/h4-18H2,1-3H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKWVKXHVIAPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride typically involves the reaction of tetradecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in studies involving cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various cellular processes. The compound can also act as a surfactant, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of dimethylamino-propylamine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight Applications Key Differences
N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride C14 amide chain + dimethylamino-propylamine + HCl ~348.9* Potential surfactant, drug delivery Long hydrophobic chain distinguishes it from smaller analogues.
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Hydroxyquinoline-carboxamide + dimethylamino-propylamine + HCl 309.79 Research compound (e.g., kinase inhibition) Aromatic quinoline moiety replaces the aliphatic tetradecanamide chain.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Chloride substituent + dimethylamino-propylamine + HCl 158.07 Pharmaceutical intermediate (e.g., synthesis of antihistamines) Chloride instead of amide group; smaller and more reactive.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) Carbodiimide group + dimethylamino-propylamine + HCl 191.70 Crosslinking agent (e.g., peptide synthesis, bioconjugation) Carbodiimide functionality enables covalent bond formation, unlike the passive amide in the target.
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride Diethylamino-propylamine + ethoxybenzamide + HCl ~332.9* Unspecified (likely research chemical) Diethylamine (vs. dimethyl) increases lipophilicity; ethoxybenzamide alters electronic properties.

*Calculated based on molecular formulas.

Functional and Pharmacological Insights

Hydrophobicity and Solubility :

  • The tetradecanamide chain in the target compound imparts significant hydrophobicity compared to shorter-chain analogues like EDC·HCl (MW 191.70) or 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (MW 158.07). This property may enhance membrane permeability in drug delivery applications .
  • In contrast, EDC·HCl’s carbodiimide group facilitates water-soluble crosslinking reactions, critical in tissue engineering scaffolds .

Amine Basicity: The dimethylamino group in the target compound provides moderate basicity (pKa ~8–9), similar to EDC·HCl. Diethylamino derivatives (e.g., ) exhibit lower basicity due to increased alkyl substitution, affecting protonation in physiological conditions .

Biological Activity: Hydroxyquinoline derivatives () demonstrate kinase inhibitory activity due to their aromatic systems, a feature absent in the aliphatic target compound . Chloride-containing analogues () are reactive intermediates in drug synthesis (e.g., antihistamines), whereas the target’s amide group suggests stability for sustained-release formulations .

Biological Activity

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride, also known as myristamidopropyl dimethylamine, is a compound that has garnered attention for its various biological activities. This article provides a detailed overview of its pharmacological effects, toxicity assessments, and relevant case studies.

This compound is a fatty acid amide characterized by a long hydrophobic tetradecanoyl chain and a dimethylamino propyl group. Its chemical formula is C19H40N2OC_{19}H_{40}N_2O, and it is often utilized in cosmetic formulations and as a surfactant due to its amphiphilic nature.

1. Pharmacological Effects

Research indicates that N-[3-(dimethylamino)propyl]tetradecanamide exhibits various pharmacological activities, particularly in the modulation of nociceptin/orphanin FQ receptors (NOP). These receptors are implicated in numerous physiological processes, including pain modulation, emotional regulation, and food intake.

  • Agonistic Activity : Studies have shown that this compound can act as an agonist at the NOP receptor, promoting interactions with G proteins and β-arrestin pathways. The potency of this interaction has been quantified with a pEC50pEC_{50} value of approximately 8.80 for G protein coupling, indicating strong agonistic properties .
  • Bias Factor Analysis : The bias factor for N-[3-(dimethylamino)propyl]tetradecanamide suggests that it preferentially activates certain signaling pathways over others, which could have implications for therapeutic applications in pain management and mood disorders .

2. Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of N-[3-(dimethylamino)propyl]tetradecanamide:

  • Skin Irritation Studies : In vivo studies on New Zealand White rabbits demonstrated that the compound did not cause significant skin irritation after a 4-hour exposure period. Observations indicated fully reversible effects within 7 to 14 days post-exposure .
  • Eye Irritation Studies : Conversely, the compound was noted to cause severe eye damage in some cases, leading to corneal injuries and conjunctival irritation. This highlights the need for caution when formulating products containing this compound for use near the eyes .

Case Studies

Several case reports have documented the effects of N-[3-(dimethylamino)propyl]tetradecanamide in clinical settings:

  • Allergic Reactions : Three case reports involving five patients indicated instances of allergic contact dermatitis upon exposure to formulations containing this compound. Symptoms included erythema and pruritus, which resolved after discontinuation of exposure .
  • Therapeutic Applications : The agonistic properties at nociceptin receptors suggest potential therapeutic applications in managing chronic pain conditions and mood disorders. Further clinical trials are warranted to explore these possibilities thoroughly.

Summary of Findings

Aspect Details
Chemical FormulaC19H40N2OC_{19}H_{40}N_2O
Agonistic ActivityStrong agonist at NOP receptors (pEC50 ~ 8.80)
Skin IrritationNon-irritating; reversible effects within 7-14 days
Eye DamageSevere effects observed; caution advised
Clinical RelevancePotential applications in pain management and mood disorders

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to form the amide bond. Optimize reaction conditions by adjusting pH (5.0–6.5), temperature (room temperature to 40°C), and stoichiometry of reactants. Purification via column chromatography or recrystallization ensures high yield and purity. Reaction progress can be monitored using TLC or NMR spectroscopy .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton and carbon environments, particularly the dimethylamino group (δ ~2.2–2.4 ppm for N-(CH₃)₂) and the tetradecanamide chain .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ ion) .

Q. How can researchers ensure proper storage and handling of this compound to maintain stability?

  • Methodological Answer : Store desiccated at –20°C to prevent hydrolysis of the amide bond. Conduct accelerated stability studies under varying pH (3–9) and temperature (4°C, 25°C, 40°C) to identify degradation products via HPLC. Use argon/vacuum sealing for hygroscopic samples .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the cytotoxicity of derivatives of this compound in vitro?

  • Methodological Answer : Use cell viability assays (e.g., MTT, CCK-8) on human cell lines (e.g., HEK293, HeLa). Prepare serial dilutions (1 nM–100 µM) and incubate for 24–72 hours. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Analyze dose-response curves using nonlinear regression (IC50 calculation). Validate results with flow cytometry for apoptosis/necrosis markers .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, employ high-resolution MS (HRMS) or tandem MS (MS/MS). Re-crystallize samples to exclude impurities and compare data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. How can this compound be incorporated into polymeric drug delivery systems to enhance bioavailability?

  • Methodological Answer : Utilize RAFT polymerization (if functionalized with polymerizable groups) to create amphiphilic block copolymers. Optimize monomer ratios for micelle formation (dynamic light scattering for size measurement). Assess drug loading efficiency via dialysis and release kinetics in simulated physiological buffers (pH 7.4, 37°C). Validate bioavailability using in vitro permeability models (e.g., Caco-2 monolayers) .

Q. What experimental approaches are used to study the compound’s interaction with biological membranes or proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding affinity (KD values).
  • Fluorescence Quenching : Use tryptophan fluorescence to monitor conformational changes in proteins upon compound binding.
  • Molecular Dynamics (MD) Simulations : Predict membrane penetration efficiency using lipid bilayer models (e.g., POPC membranes) .

Data Contradiction and Validation

Q. How should conflicting reports on the compound’s solubility or aggregation behavior be addressed?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer systems). Use dynamic light scattering (DLS) to detect aggregates. Compare solubility in co-solvents (e.g., DMSO/PBS mixtures) and validate with nephelometry. Publish raw data and statistical analyses (e.g., ANOVA) to highlight reproducibility .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Adhere to QbD (Quality by Design) principles: define critical process parameters (CPPs) like reaction time, temperature, and reagent purity. Use centralized reference standards (e.g., USP-grade materials) and inter-laboratory round-robin testing. Document deviations in electronic lab notebooks with metadata tagging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride
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N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.